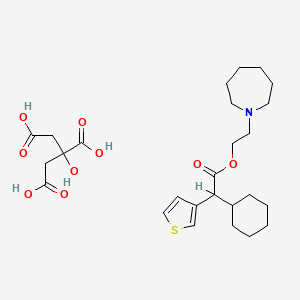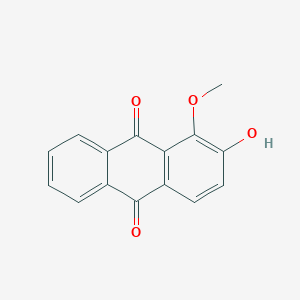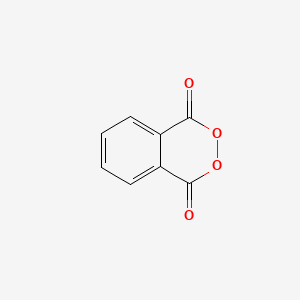
Pseudoconhydrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoconhydrine is a citraconoyl group.
Scientific Research Applications
Synthesis Techniques
- Pseudoconhydrine and its epimer have been synthesized using a tandem hydroformylation-condensation method and stereoselective dihydroxylation. This approach, supported by DFT calculations, allows for the controlled introduction of oxygenation and offers pathways to the alkaloids through regioselective dehydroxylation or rearrangement and reduction (Bates et al., 2011).
- Another method involves an eleven-step reaction sequence starting from methyl 2-acetamido-2,3,4-trideoxy-α-D-erythro-hexopyranoside, culminating in the chiral synthesis of (+)-pseudoconhydrine (Tadano et al., 1985).
Stereochemistry and Synthesis Optimization
- The synthesis of (−)-desoxoprosopinine and (+)-pseudoconhydrine from a common oxazolidine precursor demonstrates the creation of stereocenters in highly stereoselective ways, highlighting the chemical complexity and precision required in synthesizing such compounds (Agami et al., 1998).
- A diastereoselective total synthesis method for 3,6-disubstituted piperidine alkaloids like epi-pseudoconhydrine and pseudoconhydrine emphasizes the importance of achieving high diastereomeric excess in these syntheses (Khobare et al., 2013).
Enantioselective Approaches
- Novel approaches for the enantioselective synthesis of pseudoconhydrine, involving techniques like lipase-mediated kinetic resolution, showcase the evolving methodologies in creating enantiomerically pure compounds (Sakagami et al., 1996).
Challenges in Defining Scientific Terms
- Research into the usage of scientific terminology, such as pseudoconceptions, is crucial for understanding the broader context and challenges in scientific communication and education, which indirectly affects how complex terms like pseudoconhydrine are understood and used (Pushkin, 1997).
Applications in Piperidine Alkaloid Synthesis
- The stereoselective synthesis of piperidine alkaloids, including (+)-pseudoconhydrine, through a common intermediate highlights the significance of pseudoconhydrine in the broader context of alkaloid chemistry (Satyalakshmi et al., 2011).
properties
CAS RN |
140-55-6 |
|---|---|
Product Name |
Pseudoconhydrine |
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3S,6S)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BQSAUYXITCMAKS-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@H]1CC[C@@H](CN1)O |
SMILES |
CCCC1CCC(CN1)O |
Canonical SMILES |
CCCC1CCC(CN1)O |
Other CAS RN |
140-55-6 |
synonyms |
pseudoconhydrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



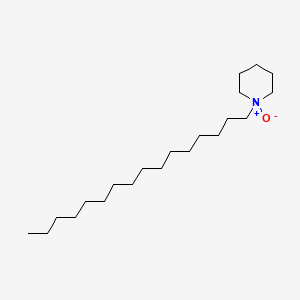




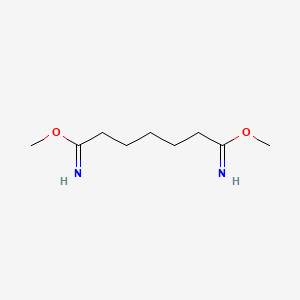
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
